(R)-(1-(isopropylsulfonyl)pyrrolidin-3-yl)methanol
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Overview
Description
®-(1-(isopropylsulfonyl)pyrrolidin-3-yl)methanol: , also known by its chemical formula C₈H₁₇NO₃S , is a chiral compound with interesting properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common route starts with the reaction of ®-3-pyrrolidinol with isopropylsulfonyl chloride . The resulting intermediate undergoes further transformations to yield the desired product.
Reaction Conditions::- Acidic or basic conditions may be employed for subsequent steps.
®-3-pyrrolidinol: reacts with in an organic solvent (such as dichloromethane or tetrahydrofuran) at low temperatures.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Reactions::
Oxidation: The alcohol group in the compound can be oxidized to an aldehyde or carboxylic acid.
Reduction: Reduction of the sulfonyl group may yield a sulfide.
Substitution: The pyrrolidine nitrogen can undergo nucleophilic substitution reactions.
Oxidation: Reagents like or under appropriate conditions.
Reduction: or .
Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of a suitable base or acid.
- Oxidation: Aldehyde or carboxylic acid derivatives.
- Reduction: Sulfide derivatives.
- Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
This compound finds applications in:
Organic Synthesis: As a chiral building block.
Medicinal Chemistry: Potential drug candidates due to its unique structure.
Catalysis: As a ligand in asymmetric catalysis.
Mechanism of Action
The exact mechanism of action remains an active area of research. It may interact with specific molecular targets or pathways, influencing biological processes.
Properties
Molecular Formula |
C8H17NO3S |
---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
[(3R)-1-propan-2-ylsulfonylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C8H17NO3S/c1-7(2)13(11,12)9-4-3-8(5-9)6-10/h7-8,10H,3-6H2,1-2H3/t8-/m1/s1 |
InChI Key |
WGYCNYCWOGPBKN-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)S(=O)(=O)N1CC[C@H](C1)CO |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(C1)CO |
Origin of Product |
United States |
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